molecular formula C18H21F3N2O B5906590 3-[Benzyl-[[6-(trifluoromethyl)pyridin-3-yl]methyl]amino]-2-methylpropan-1-ol

3-[Benzyl-[[6-(trifluoromethyl)pyridin-3-yl]methyl]amino]-2-methylpropan-1-ol

Cat. No.: B5906590
M. Wt: 338.4 g/mol
InChI Key: XORHCONOETYOAX-UHFFFAOYSA-N
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Description

3-[Benzyl-[[6-(trifluoromethyl)pyridin-3-yl]methyl]amino]-2-methylpropan-1-ol is a complex organic compound featuring a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Benzyl-[[6-(trifluoromethyl)pyridin-3-yl]methyl]amino]-2-methylpropan-1-ol typically involves multiple steps, including the formation of the pyridine ring, introduction of the trifluoromethyl group, and subsequent functionalization to attach the benzyl and amino groups. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-[Benzyl-[[6-(trifluoromethyl)pyridin-3-yl]methyl]amino]-2-methylpropan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

3-[Benzyl-[[6-(trifluoromethyl)pyridin-3-yl]methyl]amino]-2-methylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[Benzyl-[[6-(trifluoromethyl)pyridin-3-yl]methyl]amino]-2-methylpropan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the pyridine ring may facilitate interactions with specific proteins or nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[Benzyl-[[6-(trifluoromethyl)pyridin-3-yl]methyl]amino]-2-methylpropan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[benzyl-[[6-(trifluoromethyl)pyridin-3-yl]methyl]amino]-2-methylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N2O/c1-14(13-24)10-23(11-15-5-3-2-4-6-15)12-16-7-8-17(22-9-16)18(19,20)21/h2-9,14,24H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XORHCONOETYOAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(CC1=CC=CC=C1)CC2=CN=C(C=C2)C(F)(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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